REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2]>O>[CH3:5][CH2:4][C:3]([CH2:8][O:9][CH2:8][C:3]([CH2:6][OH:7])([CH2:1][OH:2])[CH2:4][CH3:5])([CH2:6][OH:7])[CH2:1][OH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
This involves dissolving the high-boiling fractions and residues
|
Type
|
CUSTOM
|
Details
|
to split formaldehyde-
|
Type
|
ADDITION
|
Details
|
containing acetals
|
Type
|
CUSTOM
|
Details
|
After removal of solids
|
Type
|
DISTILLATION
|
Details
|
A trimethylolpropane-enriched product stream is distilled out of the aqueous eluate, and ditrimethylolpropane
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CO)(CO)COCC(CC)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |